Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an ethyl ester group at the 3-position and a chlorine atom at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloro-3-(ethoxycarbonyl)pyridine-2-carboxylic acid hydrazide with a suitable reagent to form the triazole ring. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed, such as amino or thio derivatives.
Oxidation and Reduction Products: Oxidation can lead to the formation of oxo derivatives, while reduction can yield reduced triazolopyridine derivatives.
Scientific Research Applications
Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and anticancer agent
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exhibit antimicrobial activity by disrupting bacterial cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be compared with other similar compounds in the triazolopyridine family:
Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-6(10)4-3-5-13(7)8/h3-5H,2H2,1H3 |
InChI Key |
HQZQTAWITXEJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CC=C2Cl |
Origin of Product |
United States |
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